molecular formula C18H35NO B013806 Oleamide CAS No. 301-02-0

Oleamide

Cat. No. B013806
Key on ui cas rn: 301-02-0
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05162315

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
[Compound]
Name
178711y
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
177783m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acylaminoalkyleneamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
155513e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
60500s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
N-2-aminoethylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
22881p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
acylaminoalkyl aminoalkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Identifiers

REACTION_CXSMILES
NCC[N:4](CCO)[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]CCCCCC.[OH:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][C:28](=[O:40])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].NCCNC(O)C.C(OC)(=O)CCCCCCCCCCC.C[O-].[Na+].C(N)(=O)CCCCCCCC=CCCCCCCCC.C(N)(=O)CCCCCCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCC>O>[OH:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][C:28](=[O:40])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:5]([NH2:4])(=[O:17])[CH2:6][CH2:7][CH2:8][CH3:9] |f:4.5|

Inputs

Step One
Name
178711y
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNC(CCCCCCCCCCC)=O
Step Three
Name
177783m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acylaminoalkyleneamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
155513e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNC(CCCCCCCCCCC)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=CCCCCCCCC)(=O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN(C(CCCCCCCCCCC)=O)CCO
Step Nine
Name
60500s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN(C(CCCCCCCCCCC)=O)CCO
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNC(CCCCCCCCCCC)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)N
Step Thirteen
Name
N-2-aminoethylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNC(CCCCCCCCCCC)=O
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step 19
Name
22881p
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
acylaminoalkyl aminoalkanols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCNC(CCCCCCCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
as heat

Outcomes

Product
Name
Type
product
Smiles
OCCNCCNC(CCCCCCCCCCCCCCCCC)=O
Name
Type
product
Smiles
C(CCCC)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.